1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide -

1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-4513596
CAS Number:
Molecular Formula: C12H9F2N5O5
Molecular Weight: 341.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

1-(Difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide has been identified as a potential SDH inhibitor. [] While the precise mechanism of action for this specific compound hasn't been detailed in the provided papers, research on similar pyrazole carboxamide fungicides suggests that they typically bind to the ubiquinone binding site of SDH, disrupting the electron transport chain in fungal mitochondria and ultimately inhibiting fungal respiration. [] Further research is needed to confirm if this compound utilizes a similar mechanism and to elucidate the specific interactions occurring at the molecular level.

Applications

Based on the provided research, the primary application of 1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide appears to be in the field of antifungal research. [] This is based on its potential to inhibit SDH, a validated target for antifungal drug development.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

  • Compound Description: SR141716 is a potent and selective antagonist for the cannabinoid CB1 receptor [, ]. It is widely studied for its potential therapeutic applications in obesity, addiction, and other conditions.
  • Relevance: Both SR141716 and the target compound share a core structure consisting of a pyrazole ring substituted with a carboxamide group at the 3-position. The presence of halogenated aryl substituents in both molecules highlights a common structural motif. Studying the structure-activity relationships of SR141716, particularly modifications at the aminopiperidine region, can offer insights into potential modifications for the target compound [, ].

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is an analog of SR141716 designed to investigate the role of the C3 substituent in CB1 receptor binding and functionality []. It acts as a neutral antagonist at the CB1 receptor, in contrast to the inverse agonism exhibited by SR141716.
  • Relevance: VCHSR and the target compound belong to the same chemical class, sharing the core structure of a 1,5-diaryl-pyrazole. The key difference lies in the C3 substituent. Comparing the binding affinities and functional outcomes of VCHSR and SR141716 provides valuable insights into the structure-activity relationships of pyrazole-based CB1 receptor modulators, which can inform the development of analogs of 1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

  • Compound Description: SR147778 is another potent and selective CB1 receptor antagonist with high affinity for both rat and human CB1 receptors []. It exhibits oral activity and a favorable pharmacological profile.
  • Relevance: The structural similarity between SR147778 and 1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide is evident in their shared 1-aryl-5-aryl-pyrazole-3-carboxamide core structure. Both compounds also feature halogen substituents on the aryl rings, suggesting potentially similar physicochemical properties and binding interactions [].

3-(Difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide

  • Compound Description: This specific compound's biological activity is not extensively discussed in the provided papers, but its crystal structure is reported [].
  • Relevance: This compound shares the 1-(difluoromethyl)-pyrazole-carboxamide motif with the target compound. Despite differences in the substituents at the N-position, analyzing the crystal structure of this compound could offer insights into the potential binding conformations and interactions of the core structure [].

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel CB1 receptor inverse agonist developed for the treatment of obesity [].
  • Relevance: Although structurally distinct in some aspects, MK-5596 shares the pyrazole-3-carboxamide moiety with the target compound. This structural element is crucial for its interaction with the CB1 receptor. Investigating the structure-activity relationship of MK-5596, especially around the pyrazole ring, can offer valuable information for designing analogs of the target compound with potential CB1 receptor modulating activity [].

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted CB1 receptor antagonist with significant weight loss efficacy in a diet-induced obesity mouse model [].
  • Relevance: While structurally more complex, this compound shares the core structure of a pyrazole-3-carboxamide with the target compound. Examining its development and properties can provide insights into strategies for enhancing the pharmacological profile of related pyrazole-3-carboxamide derivatives, including improving selectivity, bioavailability, and reducing central nervous system side effects [].

Properties

Product Name

1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)-1H-pyrazole-3-carboxamide

IUPAC Name

1-(difluoromethyl)-N-(4-methyl-3,5-dinitrophenyl)pyrazole-3-carboxamide

Molecular Formula

C12H9F2N5O5

Molecular Weight

341.23 g/mol

InChI

InChI=1S/C12H9F2N5O5/c1-6-9(18(21)22)4-7(5-10(6)19(23)24)15-11(20)8-2-3-17(16-8)12(13)14/h2-5,12H,1H3,(H,15,20)

InChI Key

WDZXBPSUALCIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])NC(=O)C2=NN(C=C2)C(F)F)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.